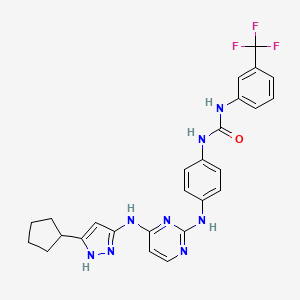

CD532

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N8O/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMIFBVLJSCVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Novel Pyrazolyl-Dihydropyrimidinyl Urea Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Novel pyrazolyl-dihydropyrimidinyl urea compounds and their structural analogs represent a promising class of small molecules with diverse therapeutic potential. Exhibiting a wide range of biological activities, these compounds have been investigated for their anticancer, anti-inflammatory, and antimalarial properties. Their mechanism of action primarily involves the inhibition of key protein kinases and other critical cellular targets, leading to the modulation of various signaling pathways implicated in disease pathogenesis. This technical guide provides a comprehensive overview of the mechanism of action of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many pyrazolyl-dihydropyrimidinyl urea compounds is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that control cell growth, differentiation, and survival. By targeting specific kinases, these compounds can effectively disrupt aberrant signaling in diseased cells.

Key kinase targets identified for this class of compounds include:

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses. Inhibition of p38 MAPK can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.

-

Spleen Tyrosine Kinase (Syk): Involved in the signaling pathways of immune cells. Syk inhibitors are being explored for the treatment of autoimmune diseases and certain cancers.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4]

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, leading to uncontrolled cell proliferation.

Quantitative Data on Biological Activity

The potency of novel pyrazolyl-dihydropyrimidinyl urea and related pyrazolyl-pyrimidine urea compounds has been evaluated through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for representative compounds against their respective targets and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| 1 (NMS-0963) | Syk | 3 | - | - |

| 3i | VEGFR-2 | 8.93 | Sorafenib | 30 |

| 3a | VEGFR-2 | 38 | Sorafenib | 30 |

| 16a | VEGFR-2 | 25 | Sorafenib | 85 |

| 16c | VEGFR-2 | 52 | Sorafenib | 85 |

| 16d | VEGFR-2 | 324 | Sorafenib | 85 |

| 16g | VEGFR-2 | 110 | Sorafenib | 85 |

| 16a | EGFR (wild-type) | 94 | Erlotinib | 114 |

| 16c | EGFR (wild-type) | 128 | Erlotinib | 114 |

| 16d | EGFR (wild-type) | 160 | Erlotinib | 114 |

| 16g | EGFR (wild-type) | 297 | Erlotinib | 114 |

| 16a | EGFR (T790M mutant) | 10 | Osimertinib | 56 |

| 16c | EGFR (T790M mutant) | 25 | Osimertinib | 56 |

| 16d | EGFR (T790M mutant) | 36 | Osimertinib | 56 |

| 16g | EGFR (T790M mutant) | 48 | Osimertinib | 56 |

| Compound ID | Cancer Cell Line | GI50 (µM) |

| 5c | Various | 0.553 - 3.80 |

| 5e | Various | 0.553 - 3.80 |

| 5g | Various | 0.553 - 3.80 |

| 5h | Various | 0.553 - 3.80 |

| 16a | Various | 1.76 - 15.50 |

| 16c | Various | 1.60 - 5.38 |

| 16d | Various | 1.68 - 7.39 |

| 16g | Various | 1.81 - 11.0 |

| 3a | PC-3 (Prostate) | 1.22 |

| 3i | PC-3 (Prostate) | 1.24 |

Other Mechanisms of Action

Beyond kinase inhibition, some pyrazolyl urea compounds have been shown to exert their effects through other mechanisms:

-

Tubulin Polymerization Inhibition: Certain pyrimidinyl pyrazole derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.

-

PfATP4 Inhibition: In the context of malaria, pyrazolyl-urea compounds have been identified as inhibitors of the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4), which is crucial for maintaining ion homeostasis in the parasite.

-

Carbonic Anhydrase Inhibition: Some 3-pyrazolyl-ureas act as inhibitors of human carbonic anhydrase II (hCA II), a metalloenzyme involved in various physiological processes.

-

Dual COX-2/sEH Inhibition: Urea-containing pyrazoles have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways.

-

USP-7 Inhibition: A fluorinated 5-pyrazolyl-urea derivative has been identified as an inhibitor of Ubiquitin Specific Protease 7 (USP-7), a deubiquitinating enzyme implicated in cancer.

Signaling Pathways

The therapeutic effects of pyrazolyl-dihydropyrimidinyl urea compounds are a direct consequence of their interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for these compounds.

p38 MAPK Signaling Pathway

Caption: Inhibition of the p38 MAPK pathway by pyrazolyl-dihydropyrimidinyl urea compounds.

VEGFR-2 Signaling Pathway in Angiogenesis

Caption: Blockade of VEGFR-2 signaling and angiogenesis by pyrazolyl-dihydropyrimidinyl ureas.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrazolyl-dihydropyrimidinyl urea compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of a compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound dissolved in DMSO

-

Kinase assay buffer (composition varies depending on the kinase)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader compatible with the detection method

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (method depends on the assay format).

-

Add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production, substrate phosphorylation, or ATP depletion).

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Antiproliferative Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 or IC50 value from the dose-response curve.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a rodent model.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Test compound formulated in a suitable vehicle

-

Carrageenan solution (1% w/v in saline)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, vehicle, or reference drug to different groups of animals via a specific route (e.g., oral gavage).

-

After a defined period (e.g., 60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Conclusion and Future Directions

Novel pyrazolyl-dihydropyrimidinyl urea compounds and their analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in treating a range of diseases, particularly cancer and inflammatory disorders. Their primary mechanism of action involves the targeted inhibition of key protein kinases, leading to the disruption of pathological signaling pathways. The quantitative data presented herein highlights the potency of these compounds, while the detailed experimental protocols provide a framework for their continued evaluation.

Future research in this area should focus on:

-

Improving Kinase Selectivity: To minimize off-target effects and enhance the safety profile of these compounds.

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of Novel Targets: To identify new therapeutic applications for this promising class of molecules.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical development.

The continued investigation of pyrazolyl-dihydropyrimidinyl urea compounds holds great promise for the development of novel and effective therapies for a variety of unmet medical needs.

References

- 1. Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification for 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the potential biological targets for the novel compound 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document establishes a hypothetical target profile based on extensive structural analogy to known pharmacologically active agents. The core structure, featuring a pyrazolyl-iminopyrimidine scaffold linked to a trifluoromethylphenyl urea moiety, strongly suggests a mechanism of action involving kinase inhibition. This guide synthesizes data from structurally related compounds, outlines detailed experimental protocols for target validation, and presents key signaling pathways likely modulated by this class of molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction and Compound Overview

The compound 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex heterocyclic molecule featuring several key pharmacophores. The pyrazolopyrimidine core is a well-established scaffold in numerous kinase inhibitors, acting as a hinge-binding motif. The phenylurea component is also a prevalent feature in a variety of kinase inhibitors, notably those targeting the RAF/MEK/ERK and VEGFR signaling pathways. The presence of a cyclopentyl group may enhance binding affinity and selectivity, while the trifluoromethylphenyl group can contribute to metabolic stability and binding interactions. Given these structural characteristics, the most probable biological targets are protein kinases.

Hypothetical Target Profile: Kinase Inhibition

Based on structural similarity to known inhibitors, a primary hypothesis is that this compound targets protein kinases involved in cell proliferation, angiogenesis, and inflammation. The N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea scaffold, in particular, is known to selectively target members of the class III receptor tyrosine kinase family.

A prime candidate within this family is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. The activation of VEGFR-2 by its ligand VEGF-A initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[1][2][3] Inhibition of this pathway is a clinically validated strategy in oncology.

Other potential kinase targets include:

-

p38 MAP Kinase: Pyrazole urea-based compounds have been identified as inhibitors of p38 MAP kinase.

-

Janus Kinases (JAKs): The pyrazole moiety is present in several JAK inhibitors.

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): Pyrazolopyrimidine derivatives have shown inhibitory activity against CSF-1R.

Data Presentation: Activities of Structurally Related Compounds

To provide a quantitative context for the potential potency of the subject compound, the following table summarizes the biological activities of structurally analogous kinase inhibitors found in the literature.

| Compound Class | Target Kinase(s) | Reported IC50/Ki | Reference Compound Example |

| Pyrazolopyrimidine Derivatives | CSF-1R | Low nM | N-Benzyl-1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives |

| Phenylurea Derivatives | RAF, VEGFR2 | nM range | Sorafenib |

| Pyrazole-based Inhibitors | p38 MAP Kinase | nM range | Various N-pyrazole, N'-aryl ureas |

| Pyrazolopyrimidine Analogs | JAK1, JAK2 | Low nM | Ruxolitinib |

Key Signaling Pathway: VEGFR-2

The diagram below illustrates the VEGFR-2 signaling cascade, a probable target pathway for the compound of interest. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering multiple downstream pathways including the PLCγ-PKC-MAPK and the PI3K-AKT cascades, which are critical for angiogenesis.[1][3][4]

Experimental Protocols

The following section details generalized protocols for the identification and validation of the kinase target for the compound of interest.

Target Identification Workflow

A typical workflow for identifying the molecular target of a novel compound is depicted below. This multi-step process integrates computational and experimental approaches to generate and validate hypotheses.

Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the in vitro inhibitory activity of the compound against a purified kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Test compound dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Materials:

-

Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)

-

Test compound

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Equipment for SDS-PAGE and Western blotting

-

Antibody specific for the target protein

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in lysis buffer and divide the lysate into aliquots.

-

Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble target protein at each temperature by Western blotting.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

While direct experimental evidence for the biological target of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]-1,4-dihydropyrimidin-2-yl}amino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is currently unavailable, its structural features provide a strong rationale for its classification as a kinase inhibitor. The hypothetical target profile, centered on VEGFR-2 and other related kinases, offers a solid foundation for initiating a target identification and validation campaign. The experimental protocols and workflows detailed in this guide provide a clear roadmap for elucidating the precise mechanism of action of this promising compound. Further investigation through kinome-wide screening and cellular target engagement assays is highly recommended to confirm its biological targets and advance its potential as a novel therapeutic agent.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. musechem.com [musechem.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

Physicochemical Properties of Cyclopentyl-Pyrazolyl-Imino-Dihydropyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of cyclopentyl-pyrazolyl-imino-dihydropyrimidine compounds. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the dihydropyrimidine and pyrazole scaffolds. While specific experimental data for this exact chemical class is limited in the public domain, this document outlines the critical physicochemical parameters, detailed experimental protocols for their determination, and the relevant biological context for such molecules. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of these and related compounds.

Introduction

Dihydropyrimidines (DHPMs) and their derivatives are a well-established class of compounds in pharmaceutical research, known for a wide spectrum of biological activities including antiviral, and anticancer properties. The fusion or linkage of a pyrazole moiety to the dihydropyrimidine core can further enhance or modulate these activities, leading to novel therapeutic candidates. The cyclopentyl and imino substituents introduce specific steric and electronic features that can influence the compound's interaction with biological targets and its overall physicochemical profile.

A thorough understanding of physicochemical properties such as acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and melting point is fundamental in the drug discovery and development process. These parameters critically influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Physicochemical Properties

The following tables summarize key physicochemical properties for hypothetical cyclopentyl-pyrazolyl-imino-dihydropyrimidine compounds. It is important to note that experimental data for this specific class of compounds is not widely available in peer-reviewed literature. The values presented should be considered illustrative templates. Researchers are strongly encouraged to determine these properties experimentally for their specific molecules of interest using the protocols outlined in Section 3.

Table 1: Acid Dissociation Constant (pKa)

| Compound ID | pKa (Basic Center) | pKa (Acidic Center) | Method |

| CPIDP-1 | Data Not Available | Data Not Available | Potentiometric Titration |

| CPIDP-2 | Data Not Available | Data Not Available | UV-Vis Spectroscopy |

| CPIDP-3 | Data Not Available | Data Not Available | NMR Spectroscopy |

The pyrazole and dihydropyrimidine rings contain nitrogen atoms that can act as basic centers, while certain substituents could introduce acidic protons.

Table 2: Lipophilicity (logP)

| Compound ID | Calculated logP | Experimental logP | Method |

| CPIDP-1 | Data Not Available | Data Not Available | Shake-Flask Method |

| CPIDP-2 | Data Not Available | Data Not Available | HPLC |

| CPIDP-3 | Data Not Available | Data Not Available | Shake-Flask Method |

logP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity and influences its ability to cross biological membranes.

Table 3: Aqueous Solubility

| Compound ID | Solubility (µg/mL) | pH | Method |

| CPIDP-1 | Data Not Available | 7.4 | HPLC-based method |

| CPIDP-2 | Data Not Available | 7.4 | Nephelometry |

| CPIDP-3 | Data Not Available | 7.4 | Shake-Flask Method |

Aqueous solubility is a crucial factor for oral bioavailability and formulation development. Many pyrazolo[3,4-d]pyrimidine derivatives are known to have low aqueous solubility.[1][2]

Table 4: Melting Point

| Compound ID | Melting Point (°C) |

| CPIDP-1 | Data Not Available |

| CPIDP-2 | Data Not Available |

| CPIDP-3 | Data Not Available |

The melting point is a key indicator of a compound's purity and crystal lattice energy.[3][4]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)[3]

-

Capillary tubes (sealed at one end)[3]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the compound is completely dry and in a fine powdered form.[4]

-

Load the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is sufficient.[5]

-

Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.[3]

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[3]

-

Allow the apparatus to cool, then insert a new sample.

-

Heat rapidly to about 20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute.[3]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.[3]

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) of the compound.

Apparatus:

-

Autotitrator or a pH meter with a high-precision electrode

-

Stir plate and stir bar

-

Calibrated burette

-

Beaker

Reagents:

-

Compound of interest (accurately weighed)

-

Degassed, deionized water

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Inert electrolyte (e.g., KCl) to maintain constant ionic strength

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Dissolve an accurately weighed amount of the compound in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa.

-

Add the inert electrolyte.

-

Place the solution in the beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized acid or base in small, precise increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve. For more complex molecules, derivative plots can be used to accurately determine the equivalence point(s).

Determination of logP by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient.

Apparatus:

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Reagents:

-

Compound of interest

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add equal volumes of the n-octanol and the aqueous solution of the compound to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw a sample from the aqueous phase.

-

Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis or HPLC) by comparing to a standard curve.

-

The concentration in the octanol phase can be determined by difference from the initial concentration in the aqueous phase.

-

Calculate logP using the formula: logP = log ( [Compound]octanol / [Compound]aqueous ).

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Apparatus:

-

Small vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or filtration system (e.g., syringe filters)

-

HPLC system for concentration analysis

Reagents:

-

Compound of interest (solid)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

-

Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples at high speed or filter through a low-binding filter to remove all undissolved solid.

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC method.

-

The determined concentration is the equilibrium solubility of the compound.

Structural Characterization by NMR and Mass Spectrometry

Objective: To confirm the chemical structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Samples are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3), and spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

13C NMR: Provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and confirm its molecular formula. Electrospray ionization (ESI) is a common technique for this analysis.

Biological Context and Visualization

Dihydropyrimidine and pyrazole derivatives are frequently investigated as anticancer agents. A common mechanism of action for such compounds is the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGF) signaling pathways are critical in many cancers and are common targets for kinase inhibitors.

Generic Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound library.

References

- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]

- 5. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Cytotoxicity Screening of Novel Heterocyclic Ureas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel heterocyclic ureas, a promising class of compounds in anticancer drug discovery. This document outlines detailed experimental protocols, presents key cytotoxicity data from recent studies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Heterocyclic Ureas in Oncology

Heterocyclic ureas have emerged as a significant scaffold in the design of novel anticancer agents. Their structural versatility allows for the modulation of various pharmacological properties, leading to the development of potent and selective kinase inhibitors. Many aromatic and heterocyclic urea derivatives have demonstrated significant anticancer activity by targeting key proteins involved in tumorigenesis, such as receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[1][2][3] Understanding the cytotoxicity of these novel compounds is a critical first step in the drug development pipeline.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of recently synthesized novel heterocyclic urea derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify the cytotoxic potential of a compound.

Table 1: Cytotoxicity of Novel Pyridine-Urea Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Exposure Time (h) | Reference Compound | Reference IC50 / GI50 (µM) |

| 8a | MCF-7 (Breast) | 0.06 ± 0.014 | - | Irinotecan | 0.35 ± 0.069 |

| 8h | HCT116 (Colon) | 0.33 ± 0.042 | - | Irinotecan | 0.62 ± 0.003 |

| 8i | MCF-7 (Breast) | 0.16 ± 0.013 | - | Irinotecan | 0.35 ± 0.069 |

| 8e | MCF-7 (Breast) | 0.22 | 48 | Doxorubicin | 1.93 |

| 8n | MCF-7 (Breast) | 1.88 | 48 | Doxorubicin | 1.93 |

| 8e | MCF-7 (Breast) | 0.11 | 72 | Doxorubicin | - |

| 8n | MCF-7 (Breast) | 0.80 | 72 | Doxorubicin | - |

| 12a | HepG2 (Liver) | >50 | - | Doxorubicin | 4.53 |

| 12a | HT-29 (Colon) | 15.31 | - | Doxorubicin | 6.84 |

| 12a | MCF-7 (Breast) | 9.42 | - | Doxorubicin | 5.31 |

Data synthesized from multiple sources.[4][5][6]

Table 2: Cytotoxicity of Novel Quinazoline-Urea Hybrids

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) |

| 4i | MCF-7 (Breast) | 3.35 ± 0.101 | Irinotecan | 0.35 ± 0.069 |

| 4k | MCF-7 (Breast) | 3.03 ± 0.061 | Irinotecan | 0.35 ± 0.069 |

| 4l | MCF-7 (Breast) | 9.00 ± 0.347 | Irinotecan | 0.35 ± 0.069 |

| 5d | HCT116 (Colon) | 6.09 | Sorafenib | 5.47 |

| 5d | HePG2 (Liver) | 2.39 | Sorafenib | 9.18 |

| 5d | HeLa (Cervical) | 8.94 | Sorafenib | - |

| 5d | MCF-7 (Breast) | 4.81 | Sorafenib | - |

| 5h | HCT116 (Colon) | 5.89 | Sorafenib | 5.47 |

| 5h | HePG2 (Liver) | 6.74 | Sorafenib | 9.18 |

| 5p | HCT116 (Colon) | 8.32 | Sorafenib | 5.47 |

| 5p | HePG2 (Liver) | 9.72 | Sorafenib | 9.18 |

| 5p | MCF-7 (Breast) | 7.99 | Sorafenib | - |

Data synthesized from multiple sources.[5][7]

Experimental Protocols

A standardized and reproducible methodology is crucial for the accurate assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay for Cytotoxicity Screening

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well microtiter plates

-

Novel heterocyclic urea compounds

-

Cancer cell lines (e.g., MCF-7, HCT116, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel heterocyclic urea compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizing Mechanisms and Workflows

Signaling Pathways

Many heterocyclic ureas exert their cytotoxic effects by inhibiting key signaling pathways that are often dysregulated in cancer. A prominent example is the Raf/MEK/ERK pathway, which is a critical component of the MAP Kinase signaling system.

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by heterocyclic ureas.

Another critical target for some heterocyclic urea derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.

Caption: Inhibition of VEGFR-2 signaling by certain heterocyclic ureas.

Experimental Workflow

The process of preliminary cytotoxicity screening follows a logical and sequential workflow, from compound synthesis to data analysis.

Caption: General experimental workflow for cytotoxicity screening.

Logical Relationships in Hit Selection

The selection of promising "hit" compounds for further development is based on a set of defined criteria.

Caption: Logical criteria for identifying promising hit compounds.

Conclusion

The preliminary cytotoxicity screening of novel heterocyclic ureas is a fundamental step in the identification of new anticancer drug candidates. This guide provides the essential tools for researchers in this field, including a compilation of recent cytotoxicity data, detailed experimental protocols, and visual representations of key concepts. By employing standardized methodologies and understanding the underlying biological mechanisms, the scientific community can more effectively and efficiently advance the development of this promising class of therapeutic agents.

References

- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structural Elucidation of Pyrazolyl-Imino-Dihydropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic activities, particularly as anticancer agents. This document details the key experimental protocols for their synthesis and characterization using modern spectroscopic and crystallographic techniques. Quantitative data is presented in structured tables for comparative analysis, and critical workflows and biological pathways are visualized using diagrams.

Introduction

Pyrazolopyrimidines, bioisosteres of purines, have emerged as a privileged scaffold in the design of novel therapeutic agents. Their ability to inhibit various protein kinases has made them a focal point in cancer research. The structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This guide focuses on the methodologies employed to confirm the chemical structures of these derivatives, with a particular emphasis on pyrazolyl-imino-dihydropyrimidine and related pyrazolo[3,4-d]pyrimidine systems.

Synthesis and Characterization Workflow

The structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives follows a systematic workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm the structure and purity of the final compounds.

Caption: Experimental workflow for the synthesis and structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and analytical characterizations. The following sections provide generalized yet detailed protocols based on established literature.

General Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

A common route to pyrazolo[3,4-d]pyrimidines involves the cyclization of a substituted pyrazole precursor.

Materials:

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

-

Formamide

-

Ethanol

Procedure:

-

A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Further functionalization, such as alkylation or arylation at different positions, can be achieved by reacting the pyrazolopyrimidine core with appropriate electrophiles in the presence of a base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer (e.g., Bruker or Jeol).

Sample Preparation:

-

Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired to identify the chemical shifts of all unique carbon atoms.

-

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition and fragmentation patterns.

Instrumentation:

-

An electrospray ionization (ESI) mass spectrometer is commonly used.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Spectra are acquired in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.

Procedure:

-

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.

Quantitative Data Presentation

The following tables summarize representative spectroscopic and crystallographic data for pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the target imino compounds.

Table 1: ¹H and ¹³C NMR Spectral Data for Representative Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| P1 (3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[1][2][3] | DMSO-d₆ | 12.1 (s, 1H, NH), 8.45 (s, 1H, C6-H), 8.20 (d, 2H, Ar-H), 7.55 (t, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 2.50 (s, 3H, CH₃) | 158.5, 154.2, 149.8, 138.9, 134.5, 129.3, 126.8, 121.5, 105.7, 14.1 |

| P2 (3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[1][2][3] | DMSO-d₆ | 8.35 (s, 1H, C6-H), 8.15 (d, 2H, Ar-H), 7.50 (t, 2H, Ar-H), 7.30 (t, 1H, Ar-H), 3.40 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃) | 157.9, 154.0, 149.5, 138.7, 135.0, 129.1, 126.5, 121.3, 105.9, 30.2, 14.0 |

Table 2: Mass Spectrometry Data

| Compound | Ionization Mode | Calculated [M+H]⁺ | Observed [M+H]⁺ |

| Compound 12b (from a study on pyrazolo[3,4-d]pyrimidines)[4] | ESI+ | 464.16 | 464.37 |

| (E)-N-(4-Bromophenethyl)-1-methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-amine [5] | ESI+ | 414.2288 | 414.2291 |

Table 3: Selected X-ray Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Derivative (P1)[1][2][3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1234(3) |

| b (Å) | 11.4567(5) |

| c (Å) | 13.5432(6) |

| β (°) | 98.765(2) |

| Selected Bond Lengths (Å) | |

| N1-N2 | 1.381(2) |

| N2-C3 | 1.332(2) |

| C3-C3A | 1.418(2) |

| C3A-N4 | 1.381(2) |

| N4-C5 | 1.385(2) |

| C5-C6 | 1.321(2) |

| C6-N7 | 1.345(2) |

| N7-C7A | 1.378(2) |

| C7A-N1 | 1.335(2) |

| **Selected Bond Angles (°) ** | |

| C7A-N1-N2 | 112.5(1) |

| C3-N2-N1 | 105.3(1) |

| N2-C3-C3A | 111.8(1) |

| N4-C3A-C3 | 105.1(1) |

Biological Activity and Signaling Pathways

Many pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival. One such key target is the Epidermal Growth Factor Receptor (EGFR). The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[6][7]

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Conclusion

The structural elucidation of pyrazolyl-imino-dihydropyrimidine derivatives is a multi-faceted process that relies on the synergistic use of organic synthesis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. A thorough characterization of these compounds is essential for establishing robust structure-activity relationships and advancing the development of novel kinase inhibitors for cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]

- 5. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Exploratory Screening for Kinase Inhibition by Trifluoromethylphenyl Ureas: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The trifluoromethylphenyl urea scaffold is a cornerstone in the development of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy and is showing promise in other therapeutic areas. This technical guide provides an in-depth overview of the exploratory screening process for identifying and characterizing the inhibitory activity of novel trifluoromethylphenyl urea derivatives against various protein kinases. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new kinase inhibitors.

The guide details the key signaling pathways targeted by this class of compounds, provides a compilation of their inhibitory activities, and outlines the experimental protocols necessary to assess their efficacy and selectivity.

Key Signaling Pathways Targeted by Trifluoromethylphenyl Ureas

Trifluoromethylphenyl ureas, most notably Sorafenib (BAY 43-9006), are multi-kinase inhibitors that primarily target components of the Raf-MEK-ERK and receptor tyrosine kinase (RTK) signaling pathways.[1][2][3] These pathways are crucial for regulating cell proliferation, differentiation, survival, and angiogenesis. Their dysregulation is a common hallmark of many cancers.

The Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a central signaling pathway that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division.[2] Trifluoromethylphenyl ureas can inhibit Raf kinases (A-Raf, B-Raf, and c-Raf), thereby blocking downstream signaling to MEK and ERK.[2][4]

Receptor Tyrosine Kinase (RTK) Signaling in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key RTKs that initiate signaling cascades promoting angiogenesis.[2] Trifluoromethylphenyl ureas inhibit these receptors, thereby disrupting tumor vasculature.[1][2]

Quantitative Data on Kinase Inhibition

The inhibitory activity of trifluoromethylphenyl ureas is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity. The following table summarizes the IC50 values for Sorafenib and other representative trifluoromethylphenyl urea derivatives against a panel of kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Sorafenib (BAY 43-9006) | c-Raf | 6 | [3] |

| B-Raf | 22 | [3] | |

| B-Raf (V600E) | 38 | [2] | |

| VEGFR-2 | 90 | [3] | |

| VEGFR-3 | 20 | [3] | |

| PDGFR-β | 57 | [3] | |

| c-Kit | 68 | [3] | |

| Flt-3 | 59 | [3] | |

| Regorafenib | VEGFR-1 | 13 | [5] |

| VEGFR-2 | 4.2 | [5] | |

| VEGFR-3 | 46 | [5] | |

| PDGFR-β | 22 | [5] | |

| c-Kit | 7 | [5] | |

| Raf-1 | 2.5 | [5] | |

| Linifanib (ABT-869) | VEGFR-2 | 4 | N/A |

| PDGFR-β | 66 | N/A | |

| c-Kit | 21 | N/A | |

| Flt-3 | 4 | N/A |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to screen for and characterize the inhibitory activity of trifluoromethylphenyl ureas. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (trifluoromethylphenyl urea derivative)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF® reagents)

-

384-well microplates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Assay Setup: In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

-

Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

The Discovery and Synthesis of Novel Dihydropyrimidine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel dihydropyrimidine-based compounds. Dihydropyrimidines (DHPMs) and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. This document details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these compounds, offering a comprehensive resource for researchers in the field.

Introduction to Dihydropyrimidines

The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, featured in a variety of pharmacologically active agents.[1] These compounds have demonstrated a wide range of therapeutic effects, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[2] Notably, DHPMs have been successfully developed as calcium channel blockers for the treatment of hypertension, and more recently, as potent inhibitors of key targets in oncology, such as mitotic kinesin Eg5 and receptor tyrosine kinases.[2][3]

The synthesis of DHPMs is most famously achieved through the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea.[4][5] This reaction, along with the Hantzsch synthesis of related dihydropyridines, provides a versatile and efficient means of generating diverse libraries of these compounds for biological screening.[6]

Synthesis of Dihydropyrimidine-Based Compounds

The following sections detail the experimental protocols for the two primary methods of synthesizing dihydropyrimidine and related dihydropyridine scaffolds.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a cornerstone of DHPM synthesis, offering a straightforward, one-pot method for their preparation.[5]

General Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or acetonitrile, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃).

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, pour the mixture into ice water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Hantzsch Synthesis of Dihydropyridines

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which share structural similarities with DHPMs and are also pharmacologically important.[6]

General Experimental Protocol:

-

Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), two equivalents of a β-ketoester (2 mmol), and a source of ammonia, such as ammonium acetate or aqueous ammonia (1 mmol).

-

Solvent: Add a solvent, typically ethanol or methanol.

-

Reaction Conditions: Heat the mixture under reflux until the reaction is complete, as indicated by TLC analysis.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The dihydropyridine product often crystallizes out of the solution and can be isolated by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization.

Quantitative Data of Novel Dihydropyrimidine-Based Compounds

The following tables summarize the quantitative data for a selection of recently developed dihydropyrimidine-based compounds, categorized by their biological targets.

Table 1: Dihydropyrimidine-Based EGFR and VEGFR-2 Inhibitors

| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |

| 12 | EGFR | 87 | - | 37 | [4] |

| VEGFR-2 | 4.20 | - | [4] | ||

| 15 | EGFR | 84 | - | 35 | [4] |

| VEGFR-2 | 3.50 | - | [4] | ||

| 14 | EGFR | 92 | - | - | [4] |

| 6 | EGFR | 98 | - | - | [4] |

Table 2: Dihydropyrimidine-Based Mitotic Kinesin Eg5 Inhibitors

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Monastrol | Mitotic Kinesin Eg5 | 30 | [7] |

| Dimethylenastron | Mitotic Kinesin Eg5 | 0.2 | [7] |

Table 3: Dihydropyrimidine-Based Calcium Channel Blockers

| Compound ID | Target | IC₅₀ (nM) | Reference |

| 6 | L-type Ca²⁺ Channel | 16 | [8] |

| 7 | L-type Ca²⁺ Channel | 12 | [8] |

| R-(-)-enantiomer 20a | L-type Ca²⁺ Channel | Potent (specific value not stated) | [8] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of dihydropyrimidine-based compounds are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

EGFR and VEGFR-2 Signaling Pathway

Many dihydropyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression.

Mitotic Kinesin Eg5 Inhibition

Monastrol and its analogs are well-known inhibitors of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer therapies.

L-type Calcium Channel Blockade

Dihydropyridine and dihydropyrimidine derivatives are well-established blockers of L-type calcium channels, primarily in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[9][10]

Experimental Workflows and Protocols for Biological Evaluation

A systematic workflow is essential for the discovery and development of novel dihydropyrimidine-based drug candidates.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of novel kinase inhibitors, which is applicable to many dihydropyrimidine-based compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Pyrazolyl-Dihydropyrimidinyl Urea Compounds in Cell-Based Assays

Introduction

Pyrazolyl-urea derivatives are a significant class of compounds in medicinal chemistry, recognized for their potential as kinase inhibitors.[1][2] These compounds have been particularly investigated for their inhibitory effects on key signaling kinases such as p38 mitogen-activated protein kinase (MAPK), vascular endothelial growth factor receptor-2 (VEGFR-2), and B-Raf.[1][3] The inhibition of these kinases is a critical strategy in the development of therapeutics for inflammatory diseases and cancer.[4][5] This document provides detailed protocols for assessing the activity of pyrazolyl-dihydropyrimidinyl urea and related pyrazolyl-urea compounds in a cell-based assay format, focusing on the inhibition of the p38 MAPK signaling pathway.

Cell-based assays are crucial in drug discovery as they provide a more physiologically relevant context compared to biochemical assays by evaluating a compound's efficacy within a living cell.[6][7] These assays can measure the inhibition of a target kinase by analyzing downstream phosphorylation events or by assessing the impact on cell proliferation and survival.[5][8]

Featured Application: p38 MAPK Inhibition Assay

This protocol describes a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the inhibition of p38 MAPK phosphorylation by a test compound, such as a pyrazolyl-dihydropyrimidinyl urea derivative. The assay measures the level of phosphorylated p38 MAPK at Threonine 180 and Tyrosine 182, which is a direct indicator of its activation state.[4][9]

Signaling Pathway

The p38 MAPK signaling cascade is activated by cellular stresses and pro-inflammatory cytokines.[10] This pathway plays a crucial role in regulating the production of inflammatory mediators.[1] Upon activation by upstream kinases like MKK3 and MKK6, p38 MAPK is dually phosphorylated at Thr180 and Tyr182.[9] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application of Pyrazolyl-Imino-Dihydropyrimidines and Related Pyrazole Derivatives in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrazolyl-imino-dihydropyrimidines and structurally related pyrazole-containing compounds as potential anticancer agents. It summarizes their cytotoxic activity against various cancer cell lines, delves into their mechanisms of action, and provides detailed protocols for key experimental procedures.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole and its fused heterocyclic derivatives, such as pyrazolopyrimidines, represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities.[1][2] In oncology, these compounds have gained significant attention for their ability to target various hallmarks of cancer.[3] They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key proteins involved in cancer cell proliferation and survival, including tubulin, various kinases (EGFR, SRC, CDK2), and enzymes like dihydrofolate reductase (DHFR).[4][5][6][7][8][9] This document focuses on the practical application and evaluation of these compounds in a research setting.

Cytotoxic Activity in Cancer Cell Lines

Numerous studies have demonstrated the potent antiproliferative effects of pyrazole derivatives across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below to facilitate comparison.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrazole Derivatives in Human Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Pyrazolyl-triazolopyrimidine (1) | HCC1937 | Breast (TNBC) | < 50 | [10] |

| HeLa | Cervical | < 50 | [10] | |

| Pyrazolo[3,4-d]pyrimidine (7) | A549 | Lung | 17.50 | [11] |

| Caco-2 | Colorectal | 43.75 | [11] | |

| Hela | Cervical | 68.75 | [11] | |

| HT1080 | Fibrosarcoma | 73.08 | [11] | |

| Pyrazolo[3,4-d]pyrimidine (5) | A549 | Lung | 148 | [11] |

| Caco-2 | Colorectal | 76.92 | [11] | |

| Hela | Cervical | 74.8 | [11] | |

| HT1080 | Fibrosarcoma | 96.25 | [11] | |

| 1,3,5-triaryl-pyrazole (3f) | MDA-MB-468 | Breast (TNBC) | 14.97 (24h), 6.45 (48h) | [12] |

| Pyrazolo[1,5-a]pyrimidine (5d) | HeLa | Cervical | 7.01 | [13] |

| NCI-H460 | Lung | 8.55 | [13] | |

| MCF-7 | Breast | 14.31 | [13] | |

| Pyrazole (5b) | K562 | Leukemia | 0.021 | [2] |

| A549 | Lung | 0.69 | [2] | |

| MCF-7 | Breast | 1.7 | [2] | |

| Pyrazolo[3,4-d]pyrimidine-Amino Acid Conjugate (7f) | MCF-7 | Breast | Potent activity reported | [9] |

| Benzimidazole-pyrazolo[1,5-a]pyrimidine (18-21) | MCF7, A549, HeLa, SiHa | Various | Micro- to nano-molar range | [3] |

| Phthalazine-piperazine-pyrazole conjugate (26) | MCF7 | Breast | 0.96 | [3] |

| A549 | Lung | 1.40 | [3] | |

| DU145 | Prostate | 2.16 | [3] | |

| CDK2 Inhibitor (4) | HCT-116 | Colon | 3.81 (Full-panel GI50) | [8] |

Note: "TNBC" refers to Triple-Negative Breast Cancer. Data is compiled from multiple sources and experimental conditions may vary.

Mechanisms of Action

The anticancer effects of pyrazolyl-imino-dihydropyrimidines and related compounds are attributed to several mechanisms, often involving the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Induction of Apoptosis

A primary mechanism is the induction of apoptosis. This is often characterized by:

-

Phosphatidylserine Externalization : A key early marker of apoptosis.[14]

-

Caspase Activation : Activation of executioner caspases like caspase-3 and caspase-7 is a central event in the apoptotic cascade.[12][14]

-

Modulation of Apoptotic Proteins : Changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

-

DNA Fragmentation : A late-stage event in apoptosis.[14]

For instance, compound PTA-1, a novel pyrazole, was shown to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells by triggering phosphatidylserine externalization and activating caspase-3/7.[14] Similarly, pyrazolo[3,4-d]pyrimidine derivative 7f induced apoptosis in MCF-7 cells by increasing the expression of pro-apoptotic proteins.[9]

Cell Cycle Arrest

These compounds frequently cause cell cycle arrest at specific phases, preventing cancer cells from replicating.

-

G2/M Phase Arrest : Several pyrazole derivatives, particularly those targeting tubulin, cause cells to accumulate in the G2/M phase of the cell cycle.[4][14]

-

S Phase Arrest : Other derivatives, such as the DHFR inhibitor 7f, have been shown to arrest cells in the S phase.[9][12]

-

G1 Phase Arrest : CDK2 inhibitors like compound 4 induce cell cycle arrest at the G1 phase.[8]

This arrest is often linked to the modulation of key cell cycle regulatory proteins like p53 and p21.[4]

Inhibition of Key Signaling Pathways and Proteins

The cytotoxicity of these compounds is often rooted in their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation.

Caption: Key molecular targets of pyrazole derivatives in cancer cells.

-

Tubulin Polymerization : Several pyrazole derivatives act as tubulin polymerization inhibitors.[6][14] They bind to tubulin, disrupting microtubule dynamics, which is essential for mitosis, leading to G2/M cell cycle arrest and apoptosis.[2][4][14]

-

Kinase Inhibition :

-

EGFR : Pyrazolo-triazolopyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and downstream signaling pathways like Akt and Erk.[5][10]

-

SRC : Pyrazolo[3,4-d]pyrimidines can act as SRC inhibitors, inducing apoptosis through the nuclear stabilization of the tumor suppressor p27.[7]

-

CDK2 : Novel pyrazole-based analogues have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), leading to G1 phase arrest and apoptosis.[3][8]

-

-

DHFR Inhibition : Certain pyrazolo[3,4-d]pyrimidines conjugated with amino acids act as dihydrofolate reductase (DHFR) inhibitors, arresting the cell cycle in the S phase.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of these compounds. Below are standard protocols for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Caption: Workflow for a standard MTT cell viability assay.

Protocol:

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the pyrazole compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2][13]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

-

Cell Treatment : Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting : Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate in the dark at room temperature for 15 minutes.

-